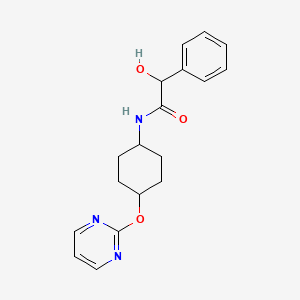

2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Description

Properties

IUPAC Name |

2-hydroxy-2-phenyl-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c22-16(13-5-2-1-3-6-13)17(23)21-14-7-9-15(10-8-14)24-18-19-11-4-12-20-18/h1-6,11-12,14-16,22H,7-10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFRKIULQHPLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C(C2=CC=CC=C2)O)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the cyclohexyl intermediate: Starting with a cyclohexane derivative, the intermediate is prepared through a series of reactions including halogenation and nucleophilic substitution.

Attachment of the pyrimidin-2-yloxy group: The intermediate is then reacted with a pyrimidine derivative under basic conditions to introduce the pyrimidin-2-yloxy group.

Formation of the acetamide: The final step involves the reaction of the intermediate with 2-hydroxy-2-phenylacetic acid to form the acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxy group or to modify the phenyl ring.

Substitution: The phenyl and pyrimidin-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups to the phenyl or pyrimidin-2-yloxy rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Implications

- Electron-Withdrawing vs. In contrast, the target compound’s hydroxy group may improve solubility but reduce membrane permeability.

- Pyrimidine vs.

Key Research Findings

- Substituent Effects on Bioactivity : Chlorinated analogs (e.g., ISRIB-A14 ) are prevalent in eIF2B antagonism studies, suggesting that electron-withdrawing groups enhance target engagement. The hydroxy group in the target compound could shift activity toward alternative pathways, though this requires validation.

- Crystallographic Insights : Derivatives like 2-(2-chlorophenyl)-N-cyclohexyl-2-oxoacetamide were characterized via X-ray diffraction, revealing planar acetamide conformations critical for binding. Similar analyses for the target compound could elucidate its binding mode.

- Metabolic Stability : Fluorinated analogs (e.g., ) demonstrate improved metabolic resistance, whereas the target compound’s hydroxy group may predispose it to phase II conjugation (e.g., glucuronidation).

Biological Activity

2-Hydroxy-2-phenyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine moiety linked to a cyclohexyl group and an acetamide functional group. Its chemical formula is , with a molecular weight of 316.41 g/mol. The presence of the hydroxyl and phenyl groups suggests potential interactions with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Glycine Transport Inhibition : The compound has been identified as a selective inhibitor of the GlyT1 transporter, which plays a critical role in neurotransmission. This inhibition may enhance glycine levels in synaptic clefts, potentially improving conditions like schizophrenia and other neuropsychiatric disorders .

- Opioid Receptor Interaction : It shows selectivity towards mu-opioid receptors while being devoid of activity at the GlyT2 isoform, suggesting its potential use in pain management without the typical side effects associated with opioid drugs .

- Antiviral Activity : Preliminary studies suggest that similar compounds in its class exhibit antiviral properties against various viruses, including respiratory syncytial virus (RSV), indicating a potential therapeutic application in viral infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Neuropsychiatric Disorders : In a study evaluating glycine transport inhibitors, compounds structurally similar to this compound demonstrated significant improvements in cognitive functions in rodent models of schizophrenia .

- Pain Management : A series of experiments indicated that this compound could effectively reduce pain responses in animal models without the addictive properties typical of traditional opioids, highlighting its potential as a safer alternative for chronic pain management .

- Antiviral Efficacy : A recent investigation into pyrimidine derivatives showed that compounds with similar structures could inhibit viral replication significantly, with one derivative achieving an EC50 value indicating potent antiviral activity against RSV .

Q & A

Q. What are the critical steps in synthesizing 2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions:

Cyclohexyl Intermediate Formation : Start with a cyclohexane derivative (e.g., halogenated or hydroxylated), functionalized via nucleophilic substitution or coupling reactions.

Pyrimidinyl Ether Introduction : Attach the pyrimidine group using coupling reagents (e.g., Mitsunobu conditions) .

Acetamide Coupling : Condense the hydroxylated intermediate with 2-phenyl-2-hydroxyacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Optimization : Control temperature (0–60°C), solvent polarity (DMF or THF), and reaction time (12–48 hrs) to maximize yield and purity. Analytical techniques (NMR, LC-MS) validate intermediates .

Q. Which analytical methods are most reliable for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Assign peaks for key protons (e.g., pyrimidinyl O-CH cyclohexyl protons at δ 4.2–5.0 ppm; acetamide NH at δ 6.5–7.5 ppm) .

- X-ray Crystallography : Resolve stereochemistry of the (1r,4r)-cyclohexyl configuration and hydrogen-bonding patterns .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .

Q. How is initial biological activity screening typically designed for this compound?

- Target Selection : Prioritize kinases or GPCRs based on pyrimidine/acetamide motifs .

- In Vitro Assays :

- Enzyme inhibition (IC50 determination via fluorescence/colorimetric assays).

- Cell viability (MTT assay in cancer lines, e.g., HeLa or MCF-7).

- Positive Controls : Compare to known inhibitors (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. What methodologies elucidate the compound’s mechanism of action when conflicting biological data arise?

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .

- Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment (RNA-seq or LC-MS/MS) .

- Structural Dynamics : Perform molecular dynamics simulations to predict binding poses and validate with mutagenesis .

Q. How can researchers resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

- Assay Standardization : Replicate studies under uniform conditions (pH, serum concentration).

- Off-Target Profiling : Screen against a broad panel of targets (e.g., Eurofins Panlabs panel) .

- Metabolite Analysis : Use LC-MS to identify active metabolites that may contribute to divergent effects .

Q. What computational strategies predict enantiomer-specific activity for stereoisomers of this compound?

- Docking Studies : Employ Schrödinger Glide or AutoDock Vina to compare (1r,4r) vs. (1s,4s) cyclohexyl conformers .

- Quantum Mechanics (QM) : Calculate Gibbs free energy differences (<1 kcal/mol can indicate enantioselectivity) .

- Pharmacophore Modeling : Map essential H-bond acceptors (pyrimidinyl O) and hydrophobic regions (phenyl ring) .

Q. How can synthetic routes be optimized for scale-up without compromising stereochemical purity?

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclohexyl oxidation .

- Process Analytical Technology (PAT) : Monitor reaction progression in real-time via FTIR or Raman spectroscopy .

- Crystallization-Induced Diastereomer Resolution : Separate enantiomers using chiral auxiliaries (e.g., tartaric acid derivatives) .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (H2O2), and photolytic conditions (ICH Q1B) .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .

- Solid-State Stability : Store under accelerated conditions (40°C/75% RH) and monitor polymorphic transitions via PXRD .

Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?

- Scaffold Modifications : Vary substituents (e.g., pyrimidine → pyrazine; phenyl → thiophene) and assess activity .

- Free-Wilson Analysis : Quantify contributions of individual groups (e.g., cyclohexyl vs. linear alkyl) to potency .

- 3D-QSAR : Build CoMFA/CoMSIA models using alignment-independent descriptors .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the hydroxyl or acetamide moieties .

- Lipid Formulations : Encapsulate in liposomes or SNEDDS for enhanced intestinal absorption .

- Cytochrome P450 Profiling : Identify metabolic hotspots (e.g., cyclohexyl oxidation) and block with deuterium or fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.